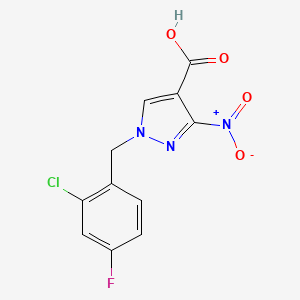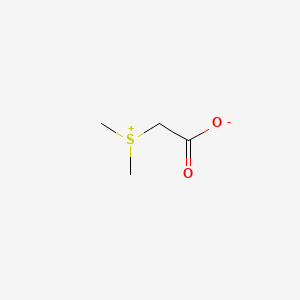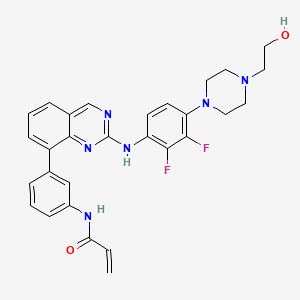
2,5-Diiodoterephthalaldehyde
Vue d'ensemble
Description
2,5-Diiodoterephthalaldehyde is a useful research compound. Its molecular formula is C8H4I2O2 and its molecular weight is 385.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Diiodoterephthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diiodoterephthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Science Applications
The synthesis and properties of thiophene-containing Schiff bases oligomers and polymers, derived from the reaction of 2,5-dicarboxaldehyde and thiophene derivatives, demonstrate applications in polymer science. These polymers, characterized by their molecular weight, vibrational and electronic spectroscopy, and thermal analysis, showcase the versatility of such compounds in creating stable polymeric materials (Amari et al., 1995).
Molecular Structure Analysis
An electron diffraction and ab initio molecular orbital study of 2,5-dihydroxyterephthalaldehyde revealed significant intramolecular hydrogen bonding. This research aids in understanding the molecular structure and bonding characteristics of similar aldehyde compounds (Borisenko, Zauer, & Hargittai, 1996).
Fluorogenic Detection
o-Phthalaldehyde, a related compound, is used for the fluorogenic detection of primary amines, with applications in detecting amino acids, peptides, and proteins. Its higher sensitivity compared to other reagents like fluorescamine highlights its importance in biochemical assays (Benson & Hare, 1975).
Catalytic Applications
The use of derivatives of similar aldehydes in catalytic processes, such as the enantioselective arylation of aldehydes, has been reported. These compounds serve as catalysts or intermediates in reactions producing chiral compounds with high enantiomeric excess, demonstrating their utility in synthetic chemistry (Fontes et al., 2004).
Photocatalytic Oxidation
Research on 5-(Hydroxymethyl)-2-furaldehyde's selective oxidation to 2,5-furandicarbaldehyde in water using TiO2 nanoparticles illustrates photocatalytic applications of related aldehydes. This process is significant in the field of sustainable chemistry (Yurdakal et al., 2013).
Propriétés
IUPAC Name |
2,5-diiodoterephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATKMXRDYITSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)C=O)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodoterephthalaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(butan-2-yl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037344.png)
![1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037347.png)








